molecular formula C11H11FN2 B2969547 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one CAS No. 1408282-26-7

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Cat. No.: B2969547
CAS No.: 1408282-26-7
M. Wt: 190.221
InChI Key: UESCWFBGROTNIG-UHFFFAOYSA-N
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Description

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is a heterocyclic compound that features a fused azepino-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one can be achieved through a multi-step process involving the formation of the azepino-indole core. One approach involves the use of a four-component strategy that allows for the selective synthesis of fused azepino-indoles. This method typically involves the reaction of indole derivatives with suitable aldehydes, amines, and isocyanides under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the indole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the indole ring.

Scientific Research Applications

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azepino[5,4,3-CD]indoles: These compounds share the core structure but may differ in their substituents.

    Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but with different heteroatoms.

Uniqueness

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-8-10-6(1-2-13-11(8)15)5-14-9(10)4-7/h3-5,14H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKDRTXIEZBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C3C1=CNC3=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856132
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408282-26-7
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408282-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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